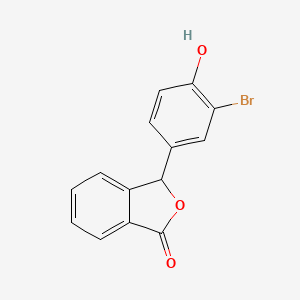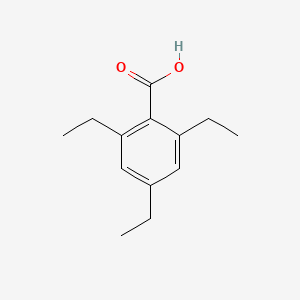![molecular formula C15H12ClNO3S B14365009 3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one CAS No. 90236-93-4](/img/structure/B14365009.png)
3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno2,3-hbenzopyran core, a morpholine ring, and a chlorine atom. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
- Formation of the Thieno2,3-hbenzopyran Core : This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno2,3-hbenzopyran core.
- Introduction of the Chlorine Atom : Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
- Attachment of the Morpholine Ring : The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
- Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
- Reduction : Sodium borohydride, lithium aluminum hydride, and other reducing agents.
- Substitution : Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one has a wide range of scientific research applications:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
- Industry : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole : Shares the morpholine ring and chlorine atom but has a different core structure.
- 2-({5-Chloro-2-[(2-Methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl : Contains a morpholine ring and chlorine atom but differs in the overall structure.
Uniqueness: 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one is unique due to its thieno2,3-hbenzopyran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90236-93-4 |
|---|---|
Formule moléculaire |
C15H12ClNO3S |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
3-chloro-4-morpholin-4-ylthieno[2,3-h]chromen-2-one |
InChI |
InChI=1S/C15H12ClNO3S/c16-12-13(17-4-6-19-7-5-17)10-1-2-11-9(3-8-21-11)14(10)20-15(12)18/h1-3,8H,4-7H2 |
Clé InChI |
ZHSZGYVTWSLKCS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=O)OC3=C2C=CC4=C3C=CS4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


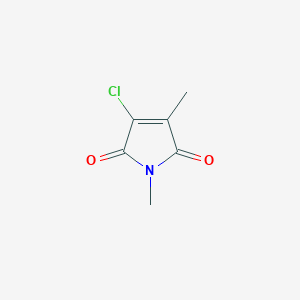

![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
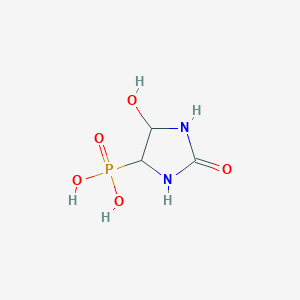
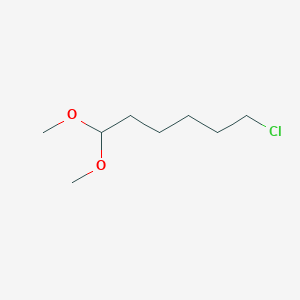
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)
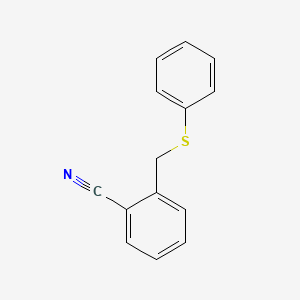

![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
